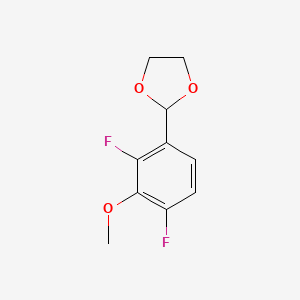

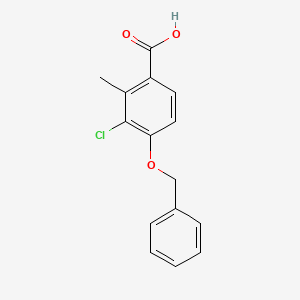

4-(Benzyloxy)-3-chloro-2-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

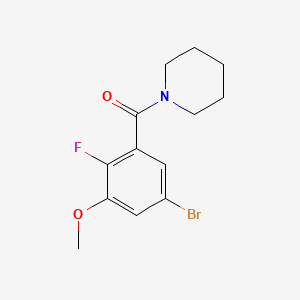

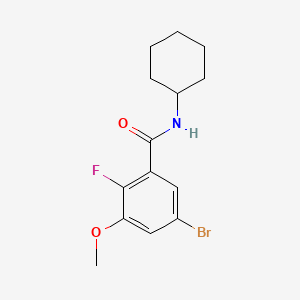

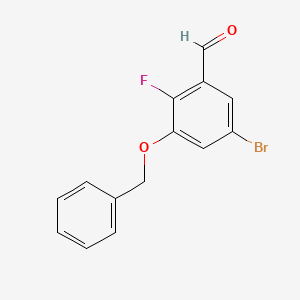

4-(Benzyloxy)-3-chloro-2-methylbenzoic acid, also known as 4-benzyloxy-3-chloro-2-methyl benzoic acid (BCMA), is an organic compound with a wide range of applications in the field of science and research. BCMA is a white to off-white crystalline solid with a melting point of 72-75°C. It is a versatile compound that has been used in a variety of scientific and medical applications.

Mechanism of Action

Target of Action

It is known that benzyloxy compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . This suggests that the compound may interact with organoboron reagents, which are commonly used in these reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in carbon-carbon bond-forming reactions . This involves the transfer of formally nucleophilic organic groups from boron to a transition metal catalyst, such as palladium .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in Suzuki–Miyaura cross-coupling reactions . These reactions involve several steps, including oxidative addition, transmetalation, and reductive elimination . The compound, as an organoboron reagent, may be involved in the transmetalation step, where it is transferred from boron to palladium .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various applications in fields such as medicinal chemistry and materials science .

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as the choice of solvent, temperature, and the presence of a suitable catalyst . Additionally, the compound’s stability may be influenced by factors such as pH, temperature, and exposure to light or oxygen.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BCMA in laboratory experiments is its low cost and ease of synthesis. In addition, BCMA is a relatively stable compound and can be stored for long periods of time without degradation. However, BCMA is not soluble in water and must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) before it can be used in experiments.

Future Directions

There are a number of potential future directions for research involving BCMA. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new drugs and materials. Additionally, BCMA could be used to study the effects of environmental toxins, as well as to develop new methods for synthesizing and manipulating other compounds. Finally, BCMA could be used to study the effects of nanomaterials on biological systems.

Synthesis Methods

BCMA can be synthesized through a simple two-step process. The first step is the reaction of p-chlorobenzaldehyde with potassium hydroxide in ethanol. This yields a mixture of 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid3-chloro-2-methyl benzoate and 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid2-methylbenzoic acid. The second step is the reaction of the benzoate with hydrochloric acid in ethanol, which yields the desired product, 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid3-chloro-2-methylbenzoic acid.

Scientific Research Applications

BCMA has been widely used in scientific research in fields ranging from biochemistry to materials science. In the field of biochemistry, BCMA has been used in studies of the mechanism of action of enzymes, as well as in studies of the biochemical and physiological effects of drugs. In the field of materials science, BCMA has been used in the synthesis of polymers and other materials, as well as in the study of the properties of these materials.

properties

IUPAC Name |

3-chloro-2-methyl-4-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-10-12(15(17)18)7-8-13(14(10)16)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEJEZNUFWIEON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-3-chloro-2-methylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.